N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-19-15(22-20-10)12-8-16-9-18-14(12)17-7-11-5-3-4-6-13(11)21-2/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSOFSRTWTDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 309.32 g/mol. Its structure features a pyrimidine core substituted with both a methoxybenzyl group and an oxadiazole moiety, which are known to influence its biological properties.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-methoxybenzyl)-5-(3-methyl...) | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| Similar Oxadiazole Derivative | U-937 | 2.41 | Caspase activation |
| Other Oxadiazole Compounds | CEM-13 | < 1.0 | Cell cycle arrest at G0-G1 phase |
The mechanism by which this compound exerts its effects primarily involves the modulation of apoptotic pathways. Studies have reported increased levels of p53 and caspase activation in treated cells, suggesting that these compounds may act as pro-apoptotic agents .
Antimicrobial Activity
In addition to anticancer properties, some oxadiazole derivatives have demonstrated antimicrobial activity. For instance, certain structural analogs have been evaluated for their efficacy against bacterial strains and fungi. The incorporation of specific substituents on the oxadiazole ring can enhance their antimicrobial potency .
Case Studies
A notable study involving the compound indicated its effectiveness against resistant strains of cancer cells that typically exhibit poor responses to conventional therapies. This highlights the potential for developing new treatment protocols utilizing such compounds as adjunctive therapies in oncology .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods have been reported in the literature, including:
- Condensation reactions involving substituted benzyl amines and oxadiazole derivatives.
- Cyclization processes that incorporate the formation of the pyrimidine ring.
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activities. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. In particular, studies have demonstrated that compounds containing oxadiazole and pyrimidine motifs can inhibit cell proliferation in cancer types such as:
- Breast cancer (MDA-MB-231)
- Lung cancer (A549)
- Ovarian cancer (OVCAR-8)
In vitro assays have reported percent growth inhibition (PGI) values exceeding 75% against certain cancer cell lines, suggesting that N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine could possess similar anticancer properties .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with the oxadiazole ring have been evaluated for their effectiveness against bacterial strains such as:
- Staphylococcus aureus
- Escherichia coli
These studies often employ disc diffusion methods to assess antimicrobial efficacy, revealing that many synthesized derivatives exhibit substantial antibacterial activity .
Case Studies and Research Findings
Potential Therapeutic Applications
Given its promising biological activities, this compound may be explored for several therapeutic applications:
- Cancer Treatment : Potential development as a chemotherapeutic agent targeting specific cancer pathways.
- Antimicrobial Agents : Further investigation into its use as a novel antibiotic or antifungal treatment.
- Drug Development : As a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.
Q & A
Basic: What are the recommended synthetic routes for N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
The compound can be synthesized via cyclodesulfurization of thiosemicarbazides or coupling reactions between pyrimidine intermediates and oxadiazole-containing moieties. For example, cyclization of substituted thiosemicarbazides using hydrazonoyl chlorides in refluxing ethanol (70–80°C) yields 1,3,4-oxadiazoles . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalysts (e.g., triethylamine) to improve yields. Monitoring via TLC or HPLC ensures reaction completion .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns methoxybenzyl protons (δ 3.8–4.2 ppm) and oxadiazole carbons (δ 160–170 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 352.13).
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings using SHELXL .
Basic: How is the preliminary biological activity of this compound assessed in academic research?
Initial screening includes:
- Antimicrobial Assays : Disk diffusion against S. aureus or E. coli (MIC values ≤ 25 µg/mL) .
- Kinase Inhibition : Cell-based cytotoxicity assays (IC₅₀) and mitotic histone H3 phosphorylation suppression, as seen in aurora kinase inhibitors .
- Enzyme Binding : Fluorescence polarization assays to measure interactions with metabolic targets (e.g., ATP-binding sites) .
Advanced: How do hydrogen-bonding networks and crystal packing influence the compound’s stability and reactivity?
Intramolecular N–H⋯N bonds (e.g., 2.1 Å length) stabilize the pyrimidine-oxadiazole core, while weak C–H⋯O interactions (e.g., methyl-to-methoxy) form polymeric chains. SHELX-refined structures reveal torsional angles (e.g., 12.8° between pyrimidine and phenyl groups), affecting solubility and crystallinity .
Advanced: What structure-activity relationship (SAR) insights guide the optimization of pyrimidine-oxadiazole hybrids?
- Substituent Effects : Para-methoxy groups on benzyl moieties enhance lipophilicity (logP > 3), improving membrane permeability.
- Oxadiazole Modifications : 3-Methyl substitution increases metabolic stability compared to unsubstituted analogs .
- Pyrimidine Variations : Fluorination at C5 (e.g., 5-F derivatives) boosts kinase selectivity (e.g., aurora B vs. A Kᵢ = 9.2 vs. 8.0 nM) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed incubation times).
- Solvent Artifacts : Compare DMSO vs. PBS solubility; precipitation >50 µM may falsely lower activity .
- Cell Line Variability : Validate results in multiple lines (e.g., HeLa vs. HEK293) to rule off-target effects .
Advanced: What strategies are used to identify molecular targets for this compound?
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate binding proteins.
- Kinome Profiling : Screen against kinase panels (e.g., 200+ kinases) to identify inhibition hotspots (e.g., aurora kinases) .
- Molecular Docking : Align with ATP-binding pockets using PyMOL (PDB: 4UYN) to predict binding affinities .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Degrades >10% in acidic conditions (pH < 4) via oxadiazole ring hydrolysis; store in neutral buffers (pH 7.4).
- Thermal Stability : Decomposes at >150°C (TGA data); avoid lyophilization and use cold storage (-20°C) .
Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : SwissADME calculates bioavailability (e.g., 65% intestinal absorption) and CYP450 inhibition risks.
- Toxicity Screening : ProTox-II models hepatotoxicity (probability >70%) based on structural alerts (e.g., oxadiazole nitrogens) .
Advanced: How can polymorphism affect the compound’s bioactivity, and how is it characterized?
Polymorphs (e.g., Form I vs. II) differ in dissolution rates (e.g., 85% vs. 60% in simulated gastric fluid). Characterize via:
- PXRD : Distinct peaks at 2θ = 12.5° and 18.3°.
- DSC : Melting endotherms (Form I: 145°C; Form II: 138°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
